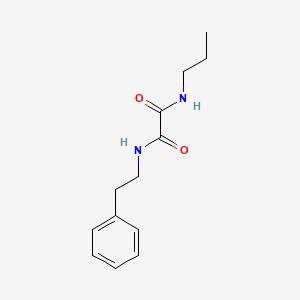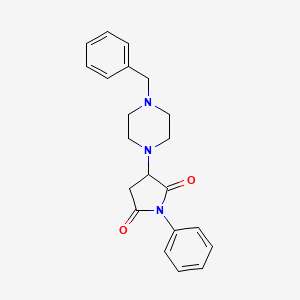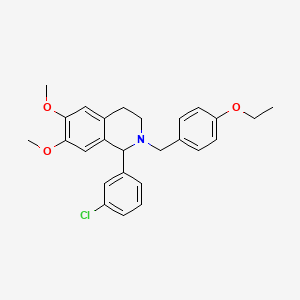
N-(2-phenylethyl)-N'-propylethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-phenylethyl)-N'-propylethanediamide, commonly known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 1992 by a team of researchers at the University of Munich and has since been the subject of numerous scientific investigations.
Mechanism of Action
FTY720 acts as a sphingosine-1-phosphate (S1P) receptor modulator, binding to S1P receptors on lymphocytes and preventing them from leaving lymph nodes and entering the bloodstream. This reduces the number of lymphocytes in the blood and prevents them from attacking the myelin sheath in the central nervous system, which is the underlying cause of MS.
Biochemical and Physiological Effects:
FTY720 has been shown to have a number of biochemical and physiological effects, including the reduction of lymphocyte counts in the blood, the inhibition of T-cell migration, and the modulation of cytokine production. It has also been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of FTY720 in lab experiments is its ability to reduce the number of lymphocytes in the blood, which can be useful in studying the role of lymphocytes in various diseases. However, FTY720 has some limitations, including its potential toxicity and the fact that it may not be effective in all patients.
Future Directions
There are several potential future directions for research on FTY720. One area of interest is the development of more potent and selective S1P receptor modulators that may be more effective in treating MS and other autoimmune diseases. Another area of interest is the investigation of FTY720's potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanisms of action of FTY720 and its potential side effects.
Synthesis Methods
FTY720 is synthesized by reacting 2-aminoethanol with 2-phenylethylamine to form N-(2-phenylethyl)-2-aminoethanol, which is then reacted with propionyl chloride to form N-(2-phenylethyl)-N'-propionyl-2-aminoethanol. This compound is then treated with thionyl chloride to form N-(2-phenylethyl)-N'-propylethanediamide.
Scientific Research Applications
FTY720 has been extensively studied for its potential therapeutic applications, particularly in the treatment of multiple sclerosis (MS). It has been shown to reduce the frequency and severity of relapses in MS patients and to slow the progression of the disease. FTY720 has also been investigated for its potential use in the treatment of other autoimmune diseases, such as psoriasis and rheumatoid arthritis.
properties
IUPAC Name |
N'-(2-phenylethyl)-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-9-14-12(16)13(17)15-10-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPPBTUKDALHQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)-N'-propylethanediamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-methyl-2-quinolinyl)thio]-2-butanone](/img/structure/B5209380.png)
![2-chloro-4,5-difluoro-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)benzamide](/img/structure/B5209385.png)
![ethyl 4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5209392.png)
![4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5209394.png)

![N-(4-{2-[3-(4-fluorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)-4-methylbenzenesulfonamide hydrobromide](/img/structure/B5209404.png)


![3,4,5,6,15,15-hexachloro-11-ethoxy-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5209429.png)


![6-(2-butoxyphenyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione](/img/structure/B5209466.png)
![17-(4-fluorophenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5209468.png)